molecular formula C9H16N4O B2717265 1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine CAS No. 2054953-89-6

1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine

Cat. No.: B2717265
CAS No.: 2054953-89-6
M. Wt: 196.254
InChI Key: ZQZGYJHNNJWHFI-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.254. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of σ(1) Receptor Antagonists

A study by Díaz et al. (2012) outlined the synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ(1) receptor (σ(1)R) antagonists. This research demonstrated the importance of a basic amine and ethylenoxy spacer for activity, leading to the identification of a clinical candidate, S1RA (E-52862), for neuropathic pain treatment due to its high activity and favorable safety and ADME properties (Díaz et al., 2012).

Development of Antimicrobial Agents

Desai et al. (2016) explored novel derivatives containing pyrazole, pyrimidine, and morpholine analogues for their antimicrobial activity. The synthesized compounds showed enhanced antimicrobial activity against various bacterial and fungal strains, highlighting the role of electron withdrawing groups in improving efficacy (Desai, Patel, & Dave, 2016).

Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Zheng et al. (2011) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which exhibited inhibition against the growth of lung cancer cells, A549 and H322. This synthesis utilized ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-morpholinoethanamine, showcasing the compound's potential in cancer research (Zheng, Shao, Zhao, & Miao, 2011).

Crystal Structures of Unsymmetrical Tetrazine Derivatives

A study by Xu et al. (2012) focused on the synthesis and crystal structure analysis of unsymmetrical 1,2,4,5-tetrazine derivatives incorporating morpholine. This work contributes to the understanding of molecular structures and the potential application of these compounds in materials science (Xu, Yang, Jiang, & Ke, 2012).

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c10-9-1-2-11-13(9)4-3-12-5-7-14-8-6-12/h1-2H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZGYJHNNJWHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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